2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
S-[2-(2-fluoroanilino)-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2S/c1-7(13)15-6-10(14)12-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMHOJRUKFXYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Acetylsulfanyl)-N-(2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The acetylsulfanyl group enhances its reactivity, potentially allowing it to participate in nucleophilic substitutions or act as a prodrug in therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against a range of bacteria and fungi.
- Inhibitory Effects : Potential inhibition of certain enzymes that are crucial for pathogen survival.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
Data Table: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Enzyme Inhibition | High | |
| Anti-inflammatory | Low |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests significant potential for development as an antimicrobial agent.
- Enzyme Inhibition : In vitro assays demonstrated that the compound inhibited the activity of the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value was determined to be 50 µM, indicating a moderate level of inhibition that could be beneficial in treating conditions like Alzheimer's disease.
- Anti-inflammatory Study : In a model of induced inflammation, treatment with the compound resulted in a 30% reduction in pro-inflammatory cytokines compared to the control group, although further studies are needed to confirm these effects in vivo.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Modifications to the acetylsulfanyl group have been explored to improve its pharmacokinetic properties without sacrificing biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide Derivatives
Physicochemical Data
- Lipophilicity (logP) : The acetylsulfanyl group contributes to moderate lipophilicity (estimated logP ~1.5–2.0), comparable to 2-(2-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide (logP = 0.865, ) but lower than sulfonyl derivatives (e.g., logP ~2.5 for compound 54 in ) .
- Hydrogen bonding: The acetamide NH and carbonyl oxygen serve as hydrogen bond donors/acceptors, similar to N-(4-methoxyphenyl)acetamide derivatives ().
Enzyme Inhibition and Antimicrobial Potential
- Cytohesin inhibition : Triazole-containing analogs (e.g., , Cpd 51–55) show activity as cytohesin inhibitors, suggesting the target compound may share similar mechanisms due to structural homology .
Pharmacokinetic Considerations
- Metabolic stability: The 2-fluorophenyl group reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs (e.g., N-phenylacetamide in ) .
- Solubility : Sulfonyl derivatives (e.g., ) exhibit higher aqueous solubility than thioether or acetylsulfanyl analogs, impacting formulation strategies.
Preparation Methods
After the introduction of the thiol group, acetylation is performed typically using acetic anhydride or acetyl chloride under mild conditions to convert the thiol (-SH) into an acetylsulfanyl (-S-COCH3) group. This step is crucial for stabilizing the sulfur functionality and achieving the desired final structure.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 2-Fluoroaniline + Chloroacetyl chloride | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5°C | N-(2-fluorophenyl)chloroacetamide | Formation of acetamide core |
| 2 | N-(2-fluorophenyl)chloroacetamide + Potassium thioacetate | Solvent (e.g., DMF), 50–80°C | N-(2-fluorophenyl)thioacetylacetamide intermediate | Nucleophilic substitution of Cl by thioacetate |
| 3 | Hydrolysis or further acetylation | Mild acid/base conditions | This compound | Final acetylsulfanyl group formation |
This synthetic route leverages nucleophilic substitution of a chloroacetamide intermediate by a sulfur nucleophile, followed by acetylation to stabilize the sulfur moiety.
Alternative Synthetic Routes
- Use of Protected Thiol Intermediates: Protection of thiol groups as thiosulfonates or thioethers during synthesis can improve yields and selectivity. For example, S-(2-(2-ethoxyethoxy)ethyl)benzenethiosulfonate intermediates have been employed in related sulfur chemistry to facilitate subsequent transformations.
- Benzyl Carbamate (CBZ) Protection: In related amide syntheses, CBZ-protected amines are used to avoid side reactions during coupling steps, followed by hydrogenolysis to remove protecting groups. Such strategies could be adapted for the preparation of the fluorophenyl acetamide core before sulfur functionalization.
Analytical and Research Findings
- Yield and Purity: Reported yields for related sulfur-acetamide compounds range from 60% to 85% depending on reaction conditions and purification methods.
- Reaction Conditions: Mild temperatures (0–80°C) and inert atmosphere are preferred to prevent oxidation of thiol intermediates.
- Characterization: Final compounds are characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (notably S–C=O stretches), and mass spectrometry to confirm the presence of the acetylsulfanyl and fluorophenyl groups.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Thioglycolic acid route | Thiol introduction via thioglycolic acid, followed by acetylation | Straightforward sulfur introduction, good yields | Multi-step, requires careful control of thiol oxidation |
| Nucleophilic substitution of chloroacetamide | Reaction of chloroacetamide with potassium thioacetate, then acetylation | Efficient, fewer purification steps | Requires preparation of chloroacetamide intermediate |
| Protected thiol intermediates | Use of thiosulfonate or thioether intermediates | Improved selectivity and stability | Additional protection/deprotection steps needed |
| CBZ-protected amine coupling | Protect amine, couple, then deprotect before sulfur functionalization | High purity intermediates, controlled reactions | More steps, requires hydrogenolysis |
Q & A
Q. What are the standard synthetic routes for 2-(acetylsulfanyl)-N-(2-fluorophenyl)acetamide, and how are reaction progressions monitored?
Synthesis typically involves a multi-step approach:
- Step 1: React 2-fluoroaniline with chloroacetyl chloride to form the acetamide backbone.
- Step 2: Introduce the acetylsulfanyl group via nucleophilic substitution using potassium thioacetate under inert conditions (e.g., nitrogen atmosphere) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Monitoring: Thin-layer chromatography (TLC) with UV visualization at 254 nm is critical for tracking intermediates and final product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
- NMR Spectroscopy:
- ¹H NMR: Identify the fluorophenyl aromatic protons (δ 7.1–7.5 ppm) and acetamide NH (δ ~10.2 ppm, broad singlet).
- ¹³C NMR: Confirm the carbonyl (C=O) at ~168 ppm and sulfur-linked acetyl group (C-S) at ~32 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 256.06 (calculated for C₁₀H₉FNO₂S) .
- FTIR: Stretching vibrations for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-F (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reaction mechanisms of this compound?
- Reaction Path Modeling: Use density functional theory (DFT) to calculate activation energies for key steps (e.g., thioacetate substitution). Software like Gaussian or ORCA can predict transition states and intermediates .
- Solvent Effects: Molecular dynamics simulations (e.g., COSMO-RS) identify solvents that stabilize intermediates, improving yield .
- Validation: Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. What strategies resolve contradictions in biological activity data across studies involving derivatives of this compound?
- Meta-Analysis: Systematically compare datasets using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., solvent residues, impurity profiles) .
- Dose-Response Replication: Standardize assays (e.g., MIC for antimicrobial studies) across labs to minimize protocol variability .
- Structural Confirmation: Single-crystal X-ray diffraction ensures compound identity, as conflicting bioactivity may arise from polymorphic forms .
Q. How does the acetylsulfanyl group influence electronic properties and reactivity, and what experimental approaches validate these effects?
- Electronic Effects: The -SCOCH₃ group is electron-withdrawing, reducing electron density on the acetamide nitrogen. Cyclic voltammetry (CV) quantifies redox potentials, while Hammett plots correlate substituent effects with reaction rates .
- Reactivity Studies: Compare hydrolysis rates under acidic/basic conditions with control compounds (e.g., N-(2-fluorophenyl)acetamide) to isolate sulfur’s role .
- Computational Validation: Natural bond orbital (NBO) analysis in DFT software (e.g., NBO 3.1) maps charge distribution and resonance stabilization .
Q. Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
